Product packaging for HANATOXIN-1(Cat. No.:CAS No. 170780-00-4)

HANATOXIN-1

Cat. No.: B1169558
CAS No.: 170780-00-4
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Hanatoxin-1 is a 35-amino acid peptide toxin (molecular weight approximately 4.1 kDa) isolated from the venom of the Chilean rose tarantula, Grammostola spatulata . It belongs to the inhibitor cystine knot (ICK) family of toxins, characterized by a compact structure stabilized by three disulfide bonds . This structural motif is critical for its stability and function. As a gating modifier toxin, this compound does not block the ion conduction pore of voltage-gated potassium (Kv) channels. Instead, it binds to the voltage-sensor domains, specifically interacting with the S3b-S4a "paddle" motif in the S3-S4 extracellular linker . This binding stabilizes the closed state of the channel, which raises the energy barrier for channel opening . The primary mechanism of action is a depolarizing shift in the voltage-dependence of activation, meaning a stronger depolarizing stimulus is required to open the channel . This compound exhibits high affinity for Kv2.1 and Kv4.2 channels, with a reported dissociation constant (Kd) of 42 nM for Kv2.1 . Molecular docking and dynamics studies suggest it binds to the voltage sensor in its resting state, making contact with key residues on the S2 and S3 helices . This interaction inhibits channel activation by restricting the movement of the voltage sensor . This toxin is an invaluable research tool for neuroscientists and ion channel pharmacologists. It is extensively used to probe the gating mechanisms and structural dynamics of voltage-gated ion channels . Its ability to modulate channel activity also makes it a molecule of interest for studying physiological processes regulated by Kv2.1 and Kv4.2 channels, and it has been investigated as a candidate for therapeutic drug development, such as in the regulation of insulin secretion . This product is supplied for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

170780-00-4

Molecular Formula

C181H264N48O51S6

Origin of Product

United States

Molecular Architecture and Structural Biology of Hanatoxin 1

Primary Amino Acid Sequence and Sequence Homology

Hanatoxin-1 is a 35-amino acid peptide nih.gov. Its sequence has been determined as: Glu-Cys-Arg-Tyr-Leu-Phe-Gly-Gly-Cys-Lys-Thr-Thr-Ser-Asp-Cys-Cys-Lys-His-Leu-Gly-Cys-Lys-Phe-Arg-Asp-Lys-Tyr-Cys-Ala-Trp-Asp-Phe-Thr-Phe-Ser wikipedia.org.

Hanatoxin exists in at least two isoforms, this compound (HaTx1) and Hanatoxin-2 (HaTx2). These isoforms are highly similar in structure and chemical properties, differing by a single amino acid substitution at position 13 wikipedia.org. This compound contains Serine (Ser) at this position, whereas Hanatoxin-2 contains Alanine (B10760859) (Ala) wikipedia.org. In purification, hanatoxin often appears as an approximately equal mixture of these two isoforms nih.gov.

Table 1: Hanatoxin Isoform Sequence Variation

IsoformAmino Acid at Position 13
This compoundSerine (Ser)
Hanatoxin-2Alanine (Ala)

Three-Dimensional Conformation and Structural Features

The three-dimensional structure of this compound has been determined using Nuclear Magnetic Resonance (NMR) spectroscopy (PDB ID: 1D1H) nih.govtsri.or.thr-project.org.

A defining characteristic of this compound, and many other spider and scorpion toxins, is the presence of an Inhibitor Cystine Knot (ICK) motif uni-freiburg.det3db.catsri.or.thr-project.orgnih.gov. This motif is a highly stable structural scaffold formed by three disulfide bonds that create a "knot-like" structure uni-freiburg.det3db.canih.gov. In the ICK motif, one disulfide bond penetrates a loop formed by the other two disulfide bonds and the polypeptide backbone between them uni-freiburg.det3db.canih.gov. This unique topology confers extreme thermal, chemical, and enzymatic stability to the toxin nih.gov. This compound's structure comprises two beta-strands (strand I for residues 19-21 and strand II for residues 28-30) connected by four chain reversals, further contributing to its robust fold nih.govtsri.or.thr-project.org.

The functional activity of this compound is largely dictated by specific surface features that interact with ion channels tsri.or.thnih.govwikitrans.net. Its solution structure reveals a prominent hydrophobic patch primarily composed of phenylalanine, methionine, and tryptophan residues uni-freiburg.deiiab.me. Key hydrophobic residues forming this patch include Leu5, Phe6, Leu19, Phe23, Tyr27, Trp30, Phe32, and Phe34. This hydrophobic patch is crucial for the toxin's binding to voltage-gated ion channels, as it is believed to interact with the hydrophobic core of the lipid bilayer and the voltage-sensing domains of the channels uni-freiburg.de.

Surrounding this hydrophobic patch are patches of charged residues tsri.or.thnih.govwikitrans.net. These include six basic residues (Arg3, Lys10, Lys17, Lys22, Arg24, Lys26) and four acidic residues (Glu1, Asp14, Asp25, Asp31). The combination of the hydrophobic patch and the surrounding charged residues is considered principally responsible for the binding of hanatoxin and other gating modifier toxins to voltage-gated ion channels tsri.or.thnih.govwikitrans.net. The alternating arrangement of basic and acidic residues may facilitate the toxin's partial penetration into the membrane by forming neutral salt bridges, thereby reducing the energetic cost of membrane intercalation.

The exceptional structural stability of this compound, characteristic of ICK toxins, is directly attributed to its three intramolecular disulfide bonds uni-freiburg.det3db.canih.gov. The specific connectivity of these disulfide bonds in this compound has been identified as Cys2-Cys16, Cys9-Cys21, and Cys15-Cys28 (using this compound numbering) t3db.ca. These cross-links are critical for maintaining the compact and rigid three-dimensional fold of the peptide, which is essential for its biological activity and resistance to denaturation nih.gov.

Table 2: Disulfide Bond Connectivity in this compound

Disulfide BondAmino Acid Positions (this compound Numbering)
Bond 1Cys2 - Cys16
Bond 2Cys9 - Cys21
Bond 3Cys15 - Cys28

Compound Names and PubChem CIDs

Methodologies for this compound Structural Determination

Crystallographic Approaches (if applicable in broader context of similar toxins)

While the direct crystal structure of isolated this compound is not reported as the primary method for its structural determination, crystallographic approaches are highly relevant in the broader context of understanding the structural basis of ion channel-toxin interactions. For instance, crystal structures of related voltage-gated potassium channels, such as Kv1.2 (PDB ID: 3LUT), have served as crucial templates for homology modeling of voltage-sensing domains of channels like Kv2.1, which are targets for this compound. mdpi.comuniprot.org Furthermore, crystallographic studies on other channel-toxin complexes, such as Kv1.2 with charybdotoxin (B568394) or Kv1.3 with ShK toxin, provide valuable insights into the binding interfaces and conformational changes induced upon toxin binding to ion channels. guidetopharmacology.org These studies, while not directly on this compound, inform the understanding of how such toxins interact with their membrane-embedded targets.

Computational Structural Modeling and Validation

Computational structural modeling plays a significant role in complementing experimental data, particularly in understanding this compound's binding mechanisms and interactions with complex biological targets like ion channels. Molecular docking methods have been employed to predict potential binding modes of this compound to the voltage sensor of Kv2.1 channels. mdpi.comptglab.comuniprot.org These initial docking predictions are often followed by extensive molecular dynamics (MD) simulations. MD simulations are crucial for equilibrating the predicted toxin-channel complexes within a more realistic environment, including a lipid bilayer and explicit water and ions, thereby providing insights into the stability of binding modes and dynamic interactions over time. mdpi.comuniprot.org

Computational mutagenesis calculations have also been performed to validate binding models and evaluate the impact of specific amino acid substitutions in the target channel's voltage sensor on this compound's binding affinity. mdpi.comptglab.comuniprot.org Additionally, homology modeling has been utilized to construct theoretical structures of voltage-sensing domains of mammalian Kv channels, such as Kv2.1, based on known structures of homologous channels (e.g., Kv1.2), which are then used in conjunction with this compound's solution structure for detailed interaction studies. uniprot.orgt3db.caepfl.chmarefa.org These computational approaches highlight the importance of both hydrophobic and electrostatic interactions in stabilizing this compound's binding to its target channels. genecards.org They provide a theoretical framework for interpreting experimental observations and exploring the structural determinants of toxin-channel specificity. t3db.camarefa.orgwwpdb.org

Compound Names and Corresponding Identifiers

Mechanism of Action and Molecular Interactions of Hanatoxin 1

Principles of Gating Modifier Toxin Activity on Ion Channels

Gating modifier toxins modulate the function of voltage-gated ion channels by altering the energetics of their gating process. These channels possess specialized voltage-sensing domains (VSDs), typically composed of the first four transmembrane segments (S1-S4), which respond to changes in the membrane electric field. The S4 segment, with its positively charged residues, is a key component of the voltage sensor.

Gating modifier toxins, including Hanatoxin-1, bind to these VSDs and stabilize them in a particular conformational state. This interaction allosterically modulates the movement of the voltage sensor, thereby shifting the voltage dependence of channel activation or inactivation. For instance, by stabilizing the resting state of the VSD, a toxin can make it more difficult for the channel to open in response to membrane depolarization, resulting in an inhibition of ion current. Conversely, stabilization of the activated state can facilitate channel opening. This "voltage-sensor trapping" mechanism is a common mode of action for many polypeptide gating modifier toxins.

This compound Interaction with Voltage-Gated Potassium Channels

This compound is a well-characterized gating modifier of voltage-gated potassium (Kv) channels. Its primary mechanism of action involves binding to the VSDs of these channels and shifting the voltage-dependence of their activation to more positive potentials, thus inhibiting channel function at normal physiological voltages. Evidence suggests that this compound can bind to multiple, likely four, equivalent and independent sites on a single Kv channel tetramer.

This compound exhibits differential specificity and affinity for various Kv channel subtypes. It potently inhibits channels of the Kv2 and Kv4 families, while showing weaker effects on the Shaker (Kv1) family. For example, this compound robustly inhibits the Kv2.1 and Kv4.2 channels. In contrast, its effect on the Shaker Kv channel is more subtle. Interestingly, while this compound inhibits Kv2.1 by shifting its activation to more positive voltages, it shifts the activation of the Shaker Kv channel to more negative voltages, making it easier to open. This highlights that the functional outcome of the toxin-channel interaction is dependent on the specific subtype.

Channel SubtypeEffect of this compoundReference
Kv2.1 Inhibition (shifts activation to more positive voltages)
Kv4.2 Inhibition
Shaker Kv Potentiation (shifts activation to more negative voltages)

This compound modifies the gating of Kv channels by altering the energetics of the process. By binding to the VSDs, the toxin stabilizes the closed or resting state of the channel, meaning that a stronger depolarization (a more positive membrane potential) is required to overcome this stabilization and open the channel. This is observed as a rightward shift in the conductance-voltage (G-V) relationship for channels like Kv2.1. For the Shaker channel, this compound appears to stabilize an activated conformation of the voltage sensors, leading to a leftward shift in the G-V curve and a pronounced slowing of channel closing. These effects demonstrate the allosteric nature of this compound's modulation, where binding at a site distinct from the pore alters the functional properties of the channel.

The binding site for this compound is located on the VSD of Kv channels, specifically involving extracellular loops and the outer ends of the transmembrane segments. This site is distinct from the pore region, allowing for the simultaneous binding of this compound and pore-blocking toxins like Agitoxin2.

A critical component of the this compound binding site is the S3b-S4a "paddle" motif, a helix-turn-helix structure at the extracellular end of the S3 and S4 segments. This motif is a mobile element of the VSD that is exposed to the lipid membrane and moves in response to changes in membrane voltage. This compound binds to this paddle motif, and its interaction is thought to stabilize the paddle in its resting conformation, thereby hindering the conformational changes required for channel activation. The toxin can bind to the paddle even when the channel is in the closed state at negative membrane potentials.

Mutagenesis studies have identified specific amino acid residues in the S3b-S4 region of Kv channels that are crucial for this compound binding. In the drk1 (a Kv2 subtype) channel, mutations of residues Ile273, Phe274, and Glu277 in the C-terminal part of the S3 helix significantly decrease the binding affinity of this compound. These residues, two hydrophobic and one acidic, form a key part of the toxin's receptor site. The interaction is thought to involve a combination of hydrophobic and electrostatic forces, with a hydrophobic patch on the surface of this compound interacting with hydrophobic residues on the channel, and charged residues on the toxin interacting with acidic residues on the channel.

Computational modeling and molecular dynamics simulations of this compound binding to the human Kv2.1 channel suggest that the toxin approaches the S3b-S4a paddle from the direction of the S2 and S3 helices. These models also indicate that mutations such as F278R and E281K (corresponding to Phe274 and Glu277 in drk1) can weaken the non-bonded interactions between the toxin and the VSD, leading to a reduction in binding affinity.

Distinction from Pore-Blocking Mechanisms

This compound (HaTx1) modulates the function of voltage-gated potassium (K+) channels through a mechanism fundamentally different from that of pore-blocking toxins. doi.orgnih.gov Unlike toxins that physically occlude the ion conduction pathway, HaTx1 acts as a gating modifier, altering the energetics of the channel's conformational changes between open and closed states. doi.orgnih.govnih.gov Research on the drk1 voltage-gated K+ channel demonstrates that channels bound by HaTx1 are still capable of opening, particularly with strong membrane depolarization. nih.gov This observation is a key piece of evidence distinguishing its action from pore occlusion. nih.gov The ability of the channel to conduct ions, even when the toxin is bound, confirms that HaTx1 does not function by plugging the pore but rather by influencing the gating machinery that controls ion flow. nih.gov This unique mechanism of action sets HaTx1 and its relatives apart from the well-characterized K+ channel inhibitors that function as simple pore blockers. doi.org

Influence on Channel Activation and Deactivation Kinetics

This compound exerts a significant and channel-specific influence on the kinetics of both activation and deactivation. On channels like Kv2.1 and drk1, HaTx1 typically shifts the voltage dependence of activation to more positive potentials, meaning a stronger depolarization is required to open the channel. nih.govnih.gov This action effectively inhibits the channel at weaker depolarizations. doi.org Concurrently, for these channels, HaTx1 markedly accelerates the deactivation kinetics upon repolarization. doi.orgnih.gov This rapid closing of toxin-bound channels suggests that the toxin stabilizes a closed state of the channel. nih.gov

However, the effect of HaTx1 is not uniform across all voltage-gated potassium channels. In contrast to its inhibitory action on Kv2.1, HaTx1 acts as an activator of the Shaker Kv channel. nih.govresearchgate.net For the Shaker channel, the toxin shifts the conductance-voltage (G-V) relationship to more negative voltages, making the channel easier to open with membrane depolarization. nih.gov This demonstrates that the specific architecture of the toxin-channel interface determines whether the gating-modifier effect is inhibitory or activating. researchgate.net

Ion ChannelEffect on ActivationEffect on DeactivationReference
drk1 / Kv2.1Shift to more depolarized voltages (Inhibition)Pronounced speeding of deactivation doi.orgnih.govnih.gov
Shaker KvShift to more negative voltages (Activation)- nih.govresearchgate.net

This compound Interaction with Other Voltage-Gated Ion Channels

Modulatory Effects on Voltage-Gated Calcium Channels (e.g., α1A subunits)

The activity of this compound is not restricted to potassium channels; it also modulates the function of certain voltage-gated calcium (Ca2+) channels. doi.orgnih.gov Specifically, HaTx1 has been shown to inhibit the α1A subunit-containing Ca2+ channel. nih.gov Similar to its effect on K+ channels, this inhibition is voltage-dependent, with currents elicited by weak depolarizations being more significantly blocked than those activated by strong depolarizations. nih.gov This shared mechanism of action, along with significant sequence homology between HaTx1 and Grammotoxin (a known Ca2+ channel inhibitor), suggests that these toxins interact with a conserved structural motif present in both voltage-gated K+ and Ca2+ channels. nih.govnih.gov

Observed Interactions with Voltage-Gated Proton Channels (e.g., Hv1)

This compound has been identified as a non-specific inhibitor of the voltage-gated proton channel, Hv1. nih.govnih.gov The mechanism of inhibition involves the toxin interacting with the channel's voltage-sensing domain. nih.gov Specifically, Hanatoxin is thought to bind to the S3b-S4 paddle motif, a highly conserved modulator unit in voltage sensors across different types of voltage-gated ion channels, thereby interfering with voltage-sensor activation and inhibiting the flow of protons. nih.govnih.gov

Breadth of Ion Channel Cross-Reactivity Profiles

This compound exhibits a notable degree of cross-reactivity, affecting multiple families of voltage-gated ion channels, including potassium, calcium, and proton channels. doi.orgnih.govnih.gov This broad activity profile is attributed to its interaction with conserved structural elements within the voltage-sensing domains of these different channels. doi.orgnih.gov Mutagenesis studies on K+ channels have identified specific residues in the S3-S4 region that form the binding site for HaTx1. doi.org The conservation of this region, or "voltage-sensing module," across different channel types likely explains why HaTx1 and the related toxin Grammotoxin can each interact with both K+ and Ca2+ channels. nih.govnih.gov This suggests that despite differences in ion selectivity, the gating mechanisms and the toxin-binding sites within the voltage sensors are structurally conserved. nih.govnih.gov

Ion Channel FamilySpecific Channel/SubunitObserved EffectReference
Potassium (K+)drk1, Kv2.1Inhibition (Gating Modification) nih.govnih.gov
Potassium (K+)ShakerActivation (Gating Modification) nih.gov
Calcium (Ca2+)α1AInhibition (Gating Modification) nih.gov
Proton (H+)Hv1Inhibition nih.govnih.gov

Role of Membrane Partitioning in this compound Binding Dynamics

The binding of this compound to its target voltage sensors is believed to involve an intermediate step where the toxin partitions into the cell membrane. nih.govresearchgate.net Gating modifier toxins like HaTx1 possess a characteristic surface structure featuring a hydrophobic patch surrounded by charged residues. doi.orgnih.gov This amphipathic nature is critical for its interaction with the lipid bilayer. nih.govresearchgate.net

Molecular dynamics simulations and experimental data suggest that the hydrophobic portion of the toxin interacts with the hydrocarbon core of the membrane, while the polar regions remain associated with the lipid headgroups and aqueous environment. nih.govresearchgate.net This partitioning process is thought to be a prerequisite for binding, as the toxin's receptor site on the voltage sensor's S3b-S4 paddle is located within the membrane environment. nih.gov By partitioning into the membrane, the toxin can then diffuse laterally to locate and bind to its receptor on the channel. This mechanism may be particularly important for the toxin to access and stabilize the resting state of the voltage sensor, which is more deeply embedded within the membrane. nih.gov

Toxin-Lipid Bilayer Interactions and Structural Perturbations

The interaction of this compound with the lipid bilayer is a prerequisite for its binding to the voltage sensor of ion channels. semanticscholar.org The toxin possesses an amphipathic nature, featuring a distinct hydrophobic patch surrounded by charged residues, which facilitates its partitioning into the cell membrane. doi.orgnih.gov

Molecular dynamics simulations and experimental studies have revealed that this compound inserts itself into the membrane, but its positioning is relatively superficial. researchgate.netnih.gov The hydrophobic face of the toxin, which includes residues such as Tyr4, Leu5, Phe6, Tyr27, Ala29, and Trp30, interacts with the hydrophobic acyl chains of the lipid bilayer. doi.orgnih.gov Simultaneously, its polar and charged residues remain in contact with the polar head groups of the lipids and the aqueous environment. nih.govnih.gov

Fluorescence quenching experiments have provided specific details on its depth of insertion. The tryptophan residue at position 30 (Trp30) on this compound is estimated to be positioned approximately 8 to 9 Å from the center of the bilayer. nih.gov This placement allows for the dual interaction: the hydrophobic core of the toxin is buried within the membrane's hydrophobic core, while the hydrophilic residues interact with the lipid headgroups at the interface. nih.gov

Molecular dynamics simulations further suggest that this compound resides at the extracellular water/membrane interface. researchgate.net An interesting finding from these simulations is the significant attractive electrostatic force between the positively charged residues of the membrane-bound toxin and the negatively charged phosphate groups of the lipid head groups on the opposite (inner) leaflet of the bilayer. researchgate.net This long-range electrostatic interaction can lead to a structural perturbation of the membrane, causing a dimpling or meniscus formation, which may draw the toxin deeper into the membrane, to about 0.7-0.8 nm above the bilayer's center. researchgate.net

Key Residues in this compound Interaction Role Supporting Evidence
Hydrophobic Patch (Tyr4, Leu5, Phe6, Tyr27, Ala29, Trp30)Interacts with the hydrophobic core of the lipid bilayer. doi.orgnih.govMolecular dynamics simulations show this patch facing the membrane interior. researchgate.net
Charged/Polar Residues (e.g., Lys22, Arg24, Lys26, Asp25, Asp31)Interacts with polar lipid head groups and the aqueous environment. doi.orgnih.govHelps to position the toxin at the membrane interface. nih.gov
Trp30 Used as a fluorescent probe to determine membrane insertion depth. nih.govFluorescence quenching studies indicate a position 8-9 Å from the bilayer center. nih.gov

Influence of Membrane Environment on Toxin Efficacy

The lipid composition of the cell membrane significantly influences the efficacy of this compound. While partitioning into the membrane is a necessary step for the toxin to reach its target on the ion channel, the interaction with lipids alone is not sufficient to cause channel inhibition. semanticscholar.org The specific lipid environment affects the stability of the toxin-channel complex. semanticscholar.org

Research has demonstrated that modifying the membrane composition can dramatically alter the toxin's inhibitory activity. For instance, treatment of membranes with sphingomyelinase D, an enzyme that alters lipid composition, has been shown to significantly affect the stability of the this compound-channel complex. semanticscholar.org This highlights that this compound acts as a sensitive detector of the interactions between the ion channel and its surrounding lipids. semanticscholar.org

The presence of different types of phospholipids also impacts the toxin's ability to partition into the bilayer. Studies using model membranes have shown that the toxin's fluorescence emission spectrum shifts upon interaction with lipid vesicles, with the degree of partitioning being dependent on the lipid composition (e.g., a mix of POPC and POPG). semanticscholar.orgnih.gov This partitioning is crucial as the toxin is believed to bind to the voltage-sensor paddle of the channel from within the membrane environment. nih.govsemanticscholar.org Molecular docking and dynamics simulations confirm that the binding modes of this compound to the channel's voltage sensor are stable when embedded within a lipid bilayer. nih.govnih.gov The toxin-channel interactions are found to be most favorable when the channel is in the resting state, suggesting the membrane environment is critical for stabilizing the specific conformation required for high-affinity binding. nih.gov

Membrane Factor Influence on this compound Efficacy Research Finding
Lipid Partitioning Essential for the toxin to access its binding site on the ion channel. semanticscholar.orgFluorescence studies show this compound partitioning into model lipid vesicles. nih.gov
Lipid Composition Modulates the stability of the toxin-channel complex. semanticscholar.orgTreatment with sphingomyelinase D alters the stability of the complex. semanticscholar.org
Channel State Toxin binding is more favorable to the resting state of the channel within the membrane. nih.govMolecular dynamics simulations show stable binding to the resting state voltage sensor in a lipid bilayer. nih.govnih.gov

Structure Activity Relationship Sar Studies of Hanatoxin 1

Identification of Critical Amino Acid Residues within Hanatoxin-1 for Target Binding

The interaction between this compound and its target ion channels is predicated on a specific combination of structural features and the distribution of key amino acid residues on the toxin's surface. Nuclear magnetic resonance (NMR) studies have revealed that HaTx1 possesses a well-defined three-dimensional structure, which is essential for its biological activity. researchgate.net

Role of Specific Hydrophobic and Charged Residues in Interface Formation

The functional surface of this compound is characterized by an amphipathic nature, featuring a prominent hydrophobic patch surrounded by a cluster of charged residues. researchgate.netnih.gov This arrangement is considered fundamental for its interaction with the voltage-sensing domains of Kv channels, which are themselves embedded within the lipid bilayer of the cell membrane. researchgate.netnih.gov

The hydrophobic patch is composed of several key residues, including Leu5, Phe6, Phe23, Trp30, Phe32, and Phe34. nih.gov These residues create a nonpolar surface that is believed to interact with complementary hydrophobic regions on the S3b-S4 paddle of the channel's VSD. nih.gov The tryptophan residue, Trp30, is particularly notable, as experimental evidence suggests it is located approximately 8.5 Å from the center of the lipid bilayer upon binding, indicating a significant immersion of the toxin into the membrane interface. nih.gov

Surrounding this hydrophobic core are several basic (positively charged) residues, such as Lys22, Arg24, and Lys26. nih.gov These charged residues are thought to engage in electrostatic interactions with acidic (negatively charged) residues on the target channel, contributing to the specificity and stability of the toxin-channel complex. nih.gov For instance, molecular dynamics simulations suggest that Arg24 on HaTx1 can form a salt bridge with Glu281 of the Kv2.1 channel. nih.gov The combination of these extensive hydrophobic interactions and targeted electrostatic contacts is a recurring theme in the mechanism of gating modifier toxins. researchgate.netnih.gov

While direct quantitative data from systematic mutagenesis of this compound is not extensively available in the provided search results, the critical role of these residues is strongly supported by structural data and computational modeling. researchgate.netnih.gov

Contribution of Disulfide Bonds to Functional Conformation

This compound's structural integrity and, consequently, its function are critically dependent on three disulfide bonds that form a characteristic "inhibitor cystine knot" (ICK) motif. researchgate.netnih.gov This structural scaffold, with connectivities between Cys2-Cys16, Cys9-Cys21, and Cys15-Cys28, is a hallmark of many channel-modulating toxins. nih.gov The ICK motif provides exceptional stability to the peptide, making it resistant to thermal denaturation and proteolysis.

This rigid framework is essential for correctly positioning the key hydrophobic and charged residues that form the interactive surface of the toxin. researchgate.net The disulfide bonds lock the peptide into its functionally active three-dimensional fold, ensuring that the residues critical for binding are presented in the optimal orientation to interact with their counterparts on the Kv channel's voltage sensor. researchgate.netnih.gov Any disruption of these bonds would lead to a loss of the defined tertiary structure, thereby abolishing the toxin's ability to bind to and modulate its target channel.

Mutational Analysis of Ion Channel Receptor Sites and this compound Affinity

To map the binding site for this compound, researchers have extensively used site-directed mutagenesis on its primary target, the Kv2.1 channel. These studies have successfully identified key residues within the channel's VSD that are crucial for high-affinity toxin binding.

Mapping Key Residues within the Voltage-Sensing Domain (e.g., S3b helix of Kv2.1)

Early studies using chimeric channels constructed from HaTx-sensitive (drk1, a rat homolog of Kv2.1) and insensitive (Shaker) Kv channels pointed to the S3-S4 linker region as a critical determinant of toxin sensitivity. nih.gov Subsequent alanine-scanning mutagenesis within the VSD of Kv2.1 pinpointed several residues, particularly in the outer, C-terminal end of the S3 helix (often referred to as the S3b helix), as being vital for this compound interaction. researchgate.netnih.gov

The most significant residues identified are Ile273, Phe274, and Glu277 (numbering corresponding to the drk1 channel). mdpi.com Mutations at these positions were found to dramatically reduce the binding affinity of this compound. mdpi.com Specifically, two of these critical residues are hydrophobic (I273 and F274), and one is acidic (E277), highlighting the importance of both hydrophobic and electrostatic interactions in the formation of the toxin-receptor complex. mdpi.com Computational models corroborate these findings, showing that this compound binds to the S3b-S4a paddle, approaching it from the S2 and S3 helices of the VSD. nih.govuni.lu

Effects of Receptor Site Mutations on Toxin Binding and Channel Modulation

Quantitative analysis of mutations at these key sites in the Kv2.1 channel has provided precise data on their contribution to the binding energy of this compound. Replacing these native residues with others, particularly those with different physicochemical properties (e.g., substituting a hydrophobic residue with a charged one), results in a significant loss of affinity.

For example, mutating Phe274 to a positively charged arginine or lysine (B10760008) residue causes a substantial reduction in binding affinity. nih.govmdpi.com Similarly, mutating the acidic residue Glu277 to a basic lysine also drastically weakens the interaction. nih.govmdpi.com Interestingly, substituting Glu277 with another acidic residue, aspartate, has a negligible effect on toxin binding, suggesting that the negative charge at this position is a key feature for the interaction. mdpi.com

The following tables summarize the quantitative effects of various mutations within the Kv2.1/drk1 channel on this compound binding affinity.

Table 1: Effect of Alanine (B10760859) Mutations in the drk1 S3b Helix on this compound Binding Energy

MutationChange in Binding Energy (ΔΔG, kcal/mol)Fold Reduction in Affinity
I273A1.5~10-fold
F274A1.9~25-fold
E277A1.6~15-fold

Data derived from Swartz and MacKinnon, 1997, showing the change in free energy of binding (ΔΔG) and the corresponding fold reduction in affinity for alanine mutations of key residues in the drk1 channel. nih.gov

Table 2: Dissociation Constants (Kd) for this compound Binding to Wild-Type and Mutant Kv2.1 Channels

ChannelKd
Wild-Type (WT)103 nM
F278R Mutant61.6 µM
E281K Mutant17.3 µM

Data from computational mutagenesis calculations consistent with experimental findings, illustrating the dramatic increase in the dissociation constant (lower affinity) upon mutation of key residues in the human Kv2.1 channel (note: residue numbering may differ slightly between species, e.g., F274 in drk1 corresponds to F278 in human Kv2.1). nih.gov

These results strongly indicate that this compound forms an intimate and specific complex with the S3b helix of the VSD, where precise hydrophobic and electrostatic interactions are critical for high-affinity binding and subsequent gating modification. nih.govmdpi.com

Comparative SAR Analysis with Related Gating Modifier Toxins and Analogues

This compound is the founding member of a family of spider toxins that act as gating modifiers by targeting the VSD of ion channels. nih.gov Comparing the structure and function of this compound with its analogues provides broader insights into the conserved mechanisms of this class of toxins.

Key related toxins include Scodra griseipes toxin 1 (SGTx1) and grammotoxin (GrTx). nih.govnih.gov SGTx1 shares a high degree of sequence homology with this compound (approximately 76%) and also targets the Kv2.1 channel. nih.govnih.gov Mutagenesis studies on SGTx1 have identified a functional surface composed of hydrophobic and charged residues that corresponds closely to that of this compound, suggesting a highly conserved binding mode for inhibiting Kv2.1. nih.gov

Another related toxin, VSTx1, also isolated from Grammostola spatulata, targets the archaeal KvAP channel, a channel that this compound does not inhibit. nih.gov Although VSTx1 shares the ICK fold and amphipathic character, the specific arrangement of its hydrophobic and charged residues is distinct from this compound. acs.org This divergence in the functional surface likely underlies their different channel selectivities and highlights how evolution has subtly modified a common structural scaffold to target a diverse array of ion channels. nih.govacs.org

Similarities and Differences in Binding Motifs

The binding of this compound to voltage-gated potassium (Kv) channels is characterized by a specific set of molecular interactions. The toxin itself possesses a distinct three-dimensional structure, known as an "inhibitor cystine knot" motif, which is composed of two β-strands connected by four chain reversals. doi.orgnih.gov A critical feature for its binding activity is a hydrophobic patch on its surface, surrounded by charged residues. doi.orgnih.gov This combination of hydrophobic and charged surfaces is a common characteristic among gating modifier toxins that target voltage-gated ion channels. doi.orgnih.gov

The receptor site for HaTx1 on Kv channels is located within the voltage-sensing domain, specifically involving the S3b-S4a paddle. mdpi.comnih.gov Mutagenesis studies on the drk1 K+ channel (a member of the Kv2 family) have identified key residues at the C-terminal end of the S3 helix that are crucial for HaTx1 binding. doi.orgcore.ac.uk These include two hydrophobic residues, Ile273 and Phe274, and an acidic residue, Glu277. doi.orgcore.ac.uk It is proposed that the hydrophobic residues on the channel interact with the hydrophobic patch on the toxin, while the acidic residue on the channel interacts with a basic residue on the toxin. doi.org

While there are conserved binding motifs, subtle differences exist. For instance, while Kv2.1 channels bind gating modifiers like HaTx1 primarily through the S3 helix, the prokaryotic Kv channel KvAP may bind VSTx1, another spider toxin, primarily through the S4 helix. mdpi.com This suggests that even within the broader family of voltage sensor toxins, there are variations in the precise regions of interaction. mdpi.com

ToxinKey Structural MotifChannel Target(s)Key Channel Binding Residues (in drk1)
This compound (HaTx1) Inhibitor cystine knot, hydrophobic patch surrounded by charged residues. doi.orgnih.govKv2.1, Kv4.2, also binds to some voltage-gated Ca2+ channels. nih.govwikipedia.orgnih.govIle273, Phe274, Glu277. doi.orgcore.ac.uk
Grammotoxin (GrTx) Closely related to HaTx1 in primary sequence. doi.orgVoltage-gated Ca2+ channels, also binds to voltage-gated K+ channels. doi.orgnih.govRecognizes the same structural motif on K+ channels as HaTx1. nih.gov
SGTx1 High sequence similarity to HaTx1. wikipedia.orgKv2.1. nih.govPresents a very similar surface to the Kv2.1 channel as HaTx1. nih.gov
VSTx1 Voltage sensor toxin. nih.govKvAP. mdpi.comBinds to a different region of the voltage-sensor domain compared to HaTx1. mdpi.com

Divergence in Functional Outcomes Across Toxin Families

The binding of this compound to a Kv channel does not block the ion conduction pore but instead modifies the channel's gating mechanism. nih.gov For Kv2.1 channels, HaTx1 binding shifts the voltage-activation relationship to more depolarized potentials, making the channel harder to open. nih.govnih.gov Even when the channel opens in the presence of the toxin, it deactivates much faster upon repolarization. nih.gov This indicates that the toxin stabilizes a closed or resting state of the channel. nih.gov

Interestingly, the functional outcome of HaTx1 binding is not uniform across all Kv channels. In contrast to its inhibitory effect on Kv2.1, this compound can facilitate the opening of the Shaker Kv channel. rupress.org For the Shaker channel, the toxin shifts the conductance-voltage relationship to more negative voltages, making it easier to open the channel with membrane depolarization. rupress.org This demonstrates that the effect of the toxin is not solely determined by its binding site but also by the fine structural details of the toxin-channel interface. rupress.org

This divergence in functional outcomes is also observed when comparing this compound with toxins from other families, such as scorpion β-toxins. While HaTx1 shifts the voltage-activity curve of Kv2.1 to the right, scorpion β-toxins shift the voltage-activity curve of Nav channels to the left, making them easier to open. nih.gov These differences are likely related to the distinct ways these toxins interact with the voltage sensors of their respective target channels. nih.gov

Toxin/Toxin FamilyTarget ChannelFunctional OutcomeMechanism of Action
This compound (HaTx1) Kv2.1Inhibition of channel opening (rightward shift in voltage-activation). nih.govnih.govStabilizes a closed/resting state of the voltage sensor. nih.gov
This compound (HaTx1) Shaker Kv channelFacilitation of channel opening (leftward shift in voltage-activation). rupress.orgStabilizes an activated conformation of the voltage sensor. rupress.org
Scorpion β-toxins Voltage-gated Na+ (Nav) channelsFacilitation of channel opening (leftward shift in voltage-activation). nih.govAffects the voltage sensor to promote opening at less depolarized potentials. nih.gov

Biosynthesis, Production, and Synthetic Approaches for Hanatoxin 1

Endogenous Production Pathways in Venom Glands

The natural biosynthesis of Hanatoxin-1 occurs within the venom glands of its source tarantula. Like most spider venom peptides, HaTx1 is produced through the standard eukaryotic protein synthesis pathway, beginning with transcription of its gene into messenger RNA (mRNA) and subsequent translation into a polypeptide chain on ribosomes.

Spider venom toxins are typically synthesized as larger precursor proteins, known as prepropeptides. frontiersin.org This structure generally includes:

A Signal Peptide: An N-terminal sequence that directs the nascent polypeptide to the endoplasmic reticulum for entry into the secretory pathway. This signal peptide is crucial for targeting the toxin for export out of the cell and is cleaved off during translocation.

A Propeptide Region: A sequence located between the signal peptide and the mature toxin sequence. The propeptide often plays a critical role in ensuring the correct folding and formation of the toxin's complex disulfide bridges, preventing premature activation or aggregation. frontiersin.org

The Mature Toxin Sequence: The final, biologically active this compound peptide.

Following translation, the prepropeptide undergoes several post-translational modifications. Within the endoplasmic reticulum, the signal peptide is removed, and the crucial disulfide bonds that define the toxin's stable structure are formed. The peptide is then further processed, likely in the Golgi apparatus or secretory vesicles, where the propeptide region is excised by specific proteases to release the mature and active this compound. This mature toxin is then stored in the venom gland lumen before being expelled during venom injection.

Recombinant Expression Systems for Heterologous Production

To overcome the low yields and laborious process of purification from natural venom, this compound and similar toxins can be produced using recombinant DNA technology. This involves introducing the gene encoding the toxin into a host organism, which then synthesizes the peptide.

Escherichia coli (E. coli) is a widely utilized host for recombinant protein production due to its rapid growth and well-understood genetics. nih.gov However, producing disulfide-rich peptides like this compound in E. coli presents challenges. The reducing environment of the bacterial cytoplasm prevents the formation of disulfide bonds, often leading to misfolded, insoluble protein aggregates known as inclusion bodies. nih.govnih.gov

Several strategies are employed to overcome this issue:

Inclusion Body Expression and Refolding: One common approach is to express the toxin at high levels, allowing it to accumulate in inclusion bodies. The cells are then lysed, and the inclusion bodies are isolated and solubilized using denaturing agents. The linear peptide is subsequently subjected to an in vitro refolding process to form the correct disulfide bonds, mimicking the final stages of chemical synthesis.

Periplasmic Expression: To facilitate correct disulfide bond formation in vivo, the toxin can be targeted to the more oxidizing environment of the E. coli periplasm. This is achieved by fusing the toxin gene with a bacterial signal sequence that directs its transport across the inner membrane. The periplasm contains enzymes that catalyze disulfide bond formation, potentially yielding correctly folded, soluble toxin.

Fusion Proteins: Yield and solubility can sometimes be improved by expressing this compound as a fusion protein, attached to a larger, highly soluble partner protein. This fusion partner can aid in proper folding and simplify purification. Following purification, the fusion tag is typically removed by enzymatic cleavage to release the active toxin.

Table 1: Comparison of Bacterial Expression Strategies for Disulfide-Rich Toxins

StrategyDescriptionAdvantagesDisadvantages
Cytoplasmic (Inclusion Bodies)High-level expression in the cytoplasm leading to insoluble aggregates. Requires subsequent solubilization and refolding.High expression levels, protects peptide from proteases.Requires complex and often inefficient in vitro refolding steps.
Periplasmic ExpressionToxin is targeted to the periplasm using a signal sequence, allowing for disulfide bond formation in an oxidizing environment.Can produce correctly folded, soluble protein; simplified downstream processing.Generally lower expression yields compared to cytoplasmic expression.
Fusion Protein ExpressionToxin is fused to a soluble partner protein to enhance solubility and aid purification.Improved solubility, potential for simplified affinity purification.Requires an additional step to cleave the fusion tag, which can be inefficient; large tag may interfere with folding.

Eukaryotic systems offer an alternative for producing complex proteins, as their cellular machinery for protein folding and post-translational modifications is more similar to that of the original tarantula cells.

Yeast Systems: The methylotrophic yeast Pichia pastoris is particularly well-suited for producing secreted, disulfide-bonded proteins. nih.govatum.bio Its ability to grow to very high cell densities and the presence of strong, inducible promoters make it an attractive system for large-scale production. nih.gov When expressing toxins like this compound, the peptide is typically fused to a yeast secretion signal, which directs it into the secretory pathway. This allows for proper disulfide bond formation and secretion of the folded protein into the culture medium, simplifying purification. For many venom peptides, expression in P. pastoris has resulted in significantly higher yields of active protein compared to bacterial systems. mdpi.com

Plant-Based Systems: Plants can also be used as bioreactors for recombinant protein production. mdpi.com Transient expression systems, often using Agrobacterium tumefaciens to deliver the toxin gene into the leaves of plants like Nicotiana benthamiana, can yield significant amounts of protein in a short time. frontiersin.orgcardiff.ac.uk This method leverages the plant's natural protein synthesis machinery. While not yet specifically documented for this compound, this approach has been successfully used for other venom peptides and offers advantages in scalability and cost.

Chemical Synthesis Methodologies

For a relatively small peptide like this compound (35 residues), direct chemical synthesis is a highly effective and common production method. This approach provides excellent control over the final product and avoids the complexities of biological systems.

The linear precursor of this compound can be chemically synthesized using an automated peptide synthesizer. The standard method is Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis (SPPS). scienceopen.com The process involves:

Resin Anchoring: The C-terminal amino acid of the this compound sequence is covalently attached to an insoluble polymer resin.

Iterative Coupling: The amino acids are added one by one in the correct sequence. Each cycle involves deprotecting the N-terminus of the growing peptide chain and then coupling the next protected amino acid.

Side-Chain Protection: The reactive side chains of the amino acids (especially the sulfhydryl groups of the six cysteine residues) are protected with temporary blocking groups to prevent unwanted side reactions.

Cleavage and Deprotection: Once the entire 35-amino acid sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a strong acid, such as trifluoroacetic acid (TFA). The result is a crude, linear, and unfolded peptide.

The final and most critical step in producing synthetic this compound is to correctly form its three specific disulfide bonds, which define its active three-dimensional "inhibitor cystine knot" structure. semanticscholar.org This is achieved through oxidative folding.

The crude linear peptide is dissolved and diluted into a refolding buffer under controlled conditions. A typical folding protocol for this compound involves the following components:

Table 2: Example Oxidative Folding Conditions for Synthetic this compound

ParameterConditionPurpose
Peptide Concentration~0.015 mMLow concentration prevents intermolecular aggregation and promotes intramolecular folding.
Redox SystemReduced/Oxidized Glutathione (GSH/GSSG)Catalyzes disulfide exchange, allowing the peptide to sample different disulfide pairings until the most stable conformation is reached.
pH~7.8Slightly alkaline pH promotes the thiolate anion formation necessary for disulfide bond formation and exchange.
Temperature4 °CLow temperature slows down the folding process and reduces aggregation.
Folding Time~3 daysAllows sufficient time for the peptide to achieve its thermodynamically favored, correctly folded state.

After the folding reaction is complete, the mixture contains correctly folded this compound, as well as misfolded isomers and remaining reagents. The final active toxin is purified from this mixture using multi-step reversed-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the synthetic toxin are confirmed by mass spectrometry and by comparing its chromatographic behavior and biological activity to that of the native toxin isolated from venom.

Strategies for Enhancing Production Yields and Purity

The production of this compound (HaTx1), a 35-amino acid peptide from spider venom, for research and therapeutic development necessitates robust strategies to maximize yield and ensure high purity. doi.orgrcsb.org As with many cysteine-rich peptides, producing HaTx1 is challenging due to its complex structure, which includes an "inhibitor cystine knot" motif requiring the correct formation of three disulfide bonds. doi.orgrcsb.org The primary methods for production are recombinant expression in microbial systems and chemical solid-phase peptide synthesis (SPPS), each with distinct approaches to optimization.

Enhancing Production Yields

Recombinant Expression Systems Recombinant production offers a scalable and cost-effective method for generating peptides like HaTx1. The choice of expression system and the optimization of culture conditions are critical for maximizing the yield of correctly folded, active toxin.

Host System Selection: Escherichia coli is a commonly used host for recombinant protein production. nih.gov However, the reducing environment of the E. coli cytoplasm can impede the formation of essential disulfide bonds, often leading to misfolded and aggregated protein. A key strategy to overcome this is to direct the expression of the peptide to the bacterial periplasm, a more oxidizing environment that facilitates correct disulfide bond formation.

Fermentation Process Optimization: The yield of recombinant peptides can be significantly increased by optimizing the fermentation process. mdpi.com Key parameters include adjusting the culture medium's pH, controlling the temperature, and optimizing the induction strategy (e.g., inducer concentration and timing). mdpi.comnih.gov Fed-batch cultivation, which involves controlled feeding of nutrients during fermentation, can achieve higher cell densities and, consequently, higher product yields compared to simple batch cultures. mdpi.com

Chemical Synthesis and In Vitro Folding Solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethoxycarbonyl) chemistry is a well-established method for producing the linear HaTx1 peptide. doi.orgnih.gov The critical step for achieving a high yield of the final product is the subsequent in vitro folding process, where the linear peptide chain correctly forms its three-dimensional structure and disulfide bonds. doi.org

The optimization of folding conditions is largely empirical and crucial for maximizing the yield of biologically active HaTx1. doi.org For similar cysteine-knot toxins, screening various folding additives and conditions has led to significant improvements in yield. nih.gov For HaTx1 specifically, the linear peptide is folded in a dilute solution containing a redox couple of reduced and oxidized glutathione (GSH/GSSG) to facilitate correct disulfide bond shuffling. nih.gov The presence of a denaturant like guanidine hydrochloride can also aid in preventing aggregation and promoting proper folding. nih.gov

Table 1: Key Parameters for Optimizing In Vitro Folding of this compound

Parameter Condition/Reagent Purpose
Peptide Concentration Low (micromolar range) Minimizes intermolecular aggregation, favoring correct intramolecular folding.
Redox Buffer Reduced/Oxidized Glutathione (GSH/GSSG) Catalyzes disulfide bond formation and rearrangement, allowing the peptide to reach its most stable conformation. nih.gov
pH Near-neutral to slightly alkaline (e.g., pH 7.8) Promotes thiol-disulfide exchange, which is essential for the folding process. nih.gov
Temperature Low (e.g., 4°C or room temperature) Slows down the folding process and reduces the risk of aggregation, allowing more time for correct bond formation. nih.gov

| Additives | Guanidine Hydrochloride (GdnHCl) | Acts as a denaturant to keep the peptide soluble and prevent the formation of incorrect aggregates during folding. nih.gov |

Enhancing Purity

Achieving high purity is essential for the functional and structural characterization of HaTx1. This is typically accomplished through a multi-step chromatographic process designed to separate the correctly folded peptide from impurities, unfolded peptide, and incorrectly folded isomers. doi.orgmdpi.com

Multi-Step Chromatographic Purification A combination of different chromatography techniques is employed, each separating molecules based on distinct physicochemical properties such as size, charge, and hydrophobicity. moravek.com

Initial Purification: Following synthesis and folding, initial purification steps may involve techniques like size-exclusion chromatography to separate the peptide from smaller or larger contaminants.

Ion-Exchange Chromatography: This technique separates molecules based on their net charge and is effective at removing impurities with different isoelectric points from HaTx1.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most critical and powerful technique for the final purification of HaTx1. doi.org It separates molecules based on their hydrophobicity. Synthetic HaTx1 is typically purified using a C18 column with a gradient of an organic solvent like acetonitrile in water, with trifluoroacetic acid (TFA) used as an ion-pairing agent. doi.orgplos.org This method provides high resolution, capable of separating closely related isoforms and improperly folded species. doi.org

Table 2: Chromatographic Methods for this compound Purification

Method Principle Column/Resin Type Role in Purification
Size-Exclusion Chromatography Separation based on molecular size. e.g., Sephadex Removes aggregates and reagents from the folding buffer.
Ion-Exchange Chromatography Separation based on net surface charge. e.g., CM-cellulose Separates HaTx1 from contaminants with different charge properties.
Reverse-Phase HPLC (RP-HPLC) Separation based on hydrophobicity. C18 (Octadecyl silica) High-resolution final "polishing" step to achieve high purity and separate isomers. doi.org

| Affinity Chromatography | Separation based on specific binding interactions. nih.gov | e.g., Receptor-analog or tag-specific resins | Can provide a highly specific, single-step purification for recombinant toxins if a suitable ligand or fusion tag is available. nih.govnih.gov |

Purity Assessment The purity of the final HaTx1 product is confirmed using sensitive analytical techniques. Analytical RP-HPLC is used to verify that the sample consists of a single major peak, or the characteristic doublet observed for HaTx1. doi.org Mass spectrometry, such as MALDI-TOF, is employed to confirm that the purified peptide has the correct molecular weight, ensuring its identity. plos.org

Pharmacological and Biological Implications of Hanatoxin 1 in Pre Clinical Research

Hanatoxin-1 as a Pharmacological Tool for Ion Channel Characterization

This compound's primary utility in pre-clinical research lies in its ability to probe the structure and function of voltage-gated potassium (Kv) channels. By binding to the voltage-sensing domains of these channels, it provides a means to investigate the mechanics of channel gating at a molecular level.

Dissecting Voltage Sensor Movements and Gating Transitions

This compound inhibits voltage-gated potassium channels by shifting their activation to more depolarized voltages. It achieves this not by blocking the channel's pore, but by altering the energetics of the gating process. wikipedia.orgnih.gov The toxin targets the voltage-sensing domains (VSDs) of the channel, which are responsible for detecting changes in the membrane potential. doi.orgbohrium.com Specifically, this compound binds to the S3b-S4 paddle of the VSD, a region critical for electromechanical coupling. bohrium.com

By binding to the VSD, this compound stabilizes the channel in a closed or resting conformation, thereby increasing the energy required for the conformational changes that lead to channel opening. nih.gov This interaction has been instrumental in studying the movement of the voltage sensors. For instance, research has shown that this compound can bind to the channel even at negative voltages when the channel is in its resting state, providing evidence for the extracellular accessibility of the resting voltage-sensor paddle. nih.gov The toxin's ability to trap the voltage sensor in a specific state allows researchers to dissect the discrete steps involved in gating transitions, from the resting state to the activated and open states. doi.org Furthermore, the binding of this compound has been shown to dramatically slow the closing of the Shaker Kv channel, further highlighting its role in stabilizing an open state of the channel under certain conditions. nih.gov

Probing Channel Subtype Specificity and Isoform Differentiation

This compound exhibits a degree of selectivity for different subtypes of voltage-gated potassium channels. It is a potent inhibitor of Kv2.1 and Kv4.2 channels. doi.orgyoutube.com However, its effect on other channels, such as the Shaker Kv channel, can be markedly different. In contrast to its inhibitory effect on Kv2.1, this compound can facilitate the opening of the Shaker Kv channel, shifting its activation to more negative voltages. nih.govnih.gov This differential effect underscores the subtle structural and functional differences between channel subtypes and highlights this compound's utility as a tool to probe these distinctions.

The toxin's interaction with channels is highly dependent on the specific amino acid residues within the S3b-S4 paddle. Mutagenesis studies have identified key residues in this region that are critical for high-affinity binding. researchgate.netnih.gov By comparing the effects of this compound on wild-type and mutant channels, or on different channel isoforms, researchers can map the binding site and infer structural differences that confer subtype specificity.

Furthermore, Hanatoxin exists as two primary isoforms, this compound and Hanatoxin-2, which differ by a single amino acid. While their binding affinities are similar, the existence of these isoforms and the ability to synthesize them allows for precise structure-function studies to differentiate the roles of specific residues in toxin-channel interactions. nih.gov This capability is crucial for understanding the molecular basis of isoform-specific channel function and pharmacology.

Pre-clinical Exploration of this compound in Disease Models

While extensively used for biophysical studies of ion channels, the exploration of this compound in pre-clinical disease models is more nascent. Its ability to modulate specific Kv channels suggests potential therapeutic applications, though research in this area is limited.

Modulation of Cellular Proliferation in Non-neuronal Systems

Voltage-gated potassium channels are known to play a role in the regulation of the cell cycle and proliferation in various cell types, including cancer cells. However, to date, there is a lack of published pre-clinical research specifically investigating the effects of this compound on cellular proliferation in non-neuronal systems. While the modulation of Kv channels by this compound could theoretically influence proliferative pathways, direct experimental evidence in this context is not yet available in the scientific literature.

Regulatory Effects on Secretory Processes (e.g., Glucose-Stimulated Insulin (B600854) Secretion)

A promising area of pre-clinical investigation for this compound is its effect on secretory processes, particularly glucose-stimulated insulin secretion (GSIS) from pancreatic beta-cells. The electrical activity of beta-cells, which is crucial for insulin release, is regulated by the interplay of various ion channels, including Kv channels.

Research has shown that blocking Kv channels with Hanatoxin can induce calcium (Ca2+) oscillations in human pancreatic islets in the presence of high glucose concentrations. wikipedia.org These Ca2+ oscillations are a key trigger for the pulsatile release of insulin. This finding suggests that by modulating the activity of specific Kv channels in pancreatic beta-cells, this compound can influence the dynamics of insulin secretion. This has led to the suggestion that this compound and similar toxins could be valuable tools for understanding the precise role of different ion channels in the complex process of insulin release and may hold therapeutic potential for conditions like type 2 diabetes. nih.gov

Investigation of Neuroprotective Mechanisms (e.g., Ischemic Injury Models)

Dysregulation of ion channel function is a key component of the pathophysiology of neuronal injury following ischemic events such as stroke. The modulation of potassium channels, in particular, has been investigated as a potential neuroprotective strategy. However, there is currently no direct pre-clinical evidence from published studies to support a neuroprotective role for this compound in ischemic injury models. While the theoretical basis for such a role exists given its activity on neuronal Kv channels, dedicated research to investigate the potential of this compound in mitigating neuronal damage in conditions of ischemia is lacking.

Potential in Pain Research Through Ion Channel Modulation

The potential of this compound in pain research is inferred from its mechanism of action on specific voltage-gated potassium (Kv) channels that are known to be involved in nociceptive pathways. However, direct preclinical studies evaluating the analgesic effects of this compound are not extensively documented in the current body of scientific literature. The primary targets of this compound are the Kv2.1 and Kv4.2 channels. nih.govmdpi.com

Voltage-gated potassium channels are crucial in regulating neuronal excitability, and their dysfunction has been implicated in various chronic pain states. nih.gov The Kv2 family, including Kv2.1, contributes to the delayed rectifier potassium current in neurons, which is essential for setting the resting membrane potential and repolarizing the membrane after an action potential. researchgate.netnih.gov Downregulation of Kv2 channels has been observed in some models of neuropathic pain, which could lead to neuronal hyperexcitability. nih.gov By modulating Kv2.1 channels, this compound can influence neuronal firing rates, a key factor in the transmission of pain signals.

The Kv4 family of channels, including Kv4.2, mediates transient A-type potassium currents, which are important in regulating the frequency of action potential firing. nih.gov A-type currents are known to be reduced in various pain models, and Kv4.2 is required for pain plasticity. nih.gov As an inhibitor of Kv4.2, this compound can further modulate neuronal excitability.

While the modulation of these specific ion channels by this compound provides a strong theoretical basis for its potential application in pain research, there is a notable absence of published preclinical studies that have directly investigated this compound in animal models of inflammatory or neuropathic pain. Such studies would be necessary to validate its potential as an analgesic compound or as a tool to dissect the role of Kv2.1 and Kv4.2 channels in nociception.

Development of this compound Analogues and Derivatives for Research Applications

Rational Design for Enhanced Selectivity and Potency

Rational design of peptide analogues relies on a detailed understanding of the toxin's structure-activity relationship (SAR). nih.gov The three-dimensional structure of this compound has been determined by NMR spectroscopy, revealing a distinctive hydrophobic patch surrounded by charged residues that is believed to be crucial for its interaction with the voltage sensor of Kv channels. nih.govdoi.org

To enhance selectivity and potency, researchers could employ techniques such as alanine (B10760859) scanning mutagenesis to identify key residues in this compound that are critical for binding to Kv2.1 and Kv4.2 channels. nih.gov By substituting specific amino acids, it may be possible to create analogues with a higher affinity for one channel subtype over others. For example, computational mutagenesis studies have been used to predict the effects of mutations on the binding affinity of this compound to Kv2.1. mdpi.com

Table 1: Potential Strategies for Rational Design of this compound Analogues

StrategyDescriptionPotential Outcome
Alanine Scanning Systematically replace individual amino acids with alanine to identify residues critical for binding and activity.Identification of key pharmacophores; improved understanding of SAR.
Site-Directed Mutagenesis Introduce specific amino acid substitutions based on structural data and computational modeling.Enhanced selectivity for specific Kv channel subtypes; increased potency.
Peptide Truncation Create smaller versions of the peptide to identify the minimal functional domain.Reduced complexity and potential for improved synthesis and delivery.
Chemical Modifications Introduce non-natural amino acids or other chemical modifications to enhance stability or binding.Increased resistance to proteolysis; altered pharmacokinetic properties.

Strategies for Modifying Pharmacological Profiles

Modifying the pharmacological profile of a peptide toxin like this compound involves altering its absorption, distribution, metabolism, and excretion (ADME) properties to make it more suitable for research or therapeutic use. A significant challenge with peptide-based molecules is their typically poor oral bioavailability and short half-life in vivo.

Strategies to overcome these limitations could include:

Pegylation: The attachment of polyethylene (B3416737) glycol (PEG) chains to the peptide can increase its hydrodynamic size, reducing renal clearance and protecting it from proteolytic degradation, thereby extending its half-life.

Cyclization: Introducing cyclic structures can improve the conformational stability and resistance to proteases.

Fusion to carrier proteins: Fusing the peptide to a larger protein, such as albumin or an Fc fragment, can significantly increase its circulatory half-life.

While these strategies are well-established in peptide drug development, their specific application to create this compound derivatives with modified pharmacological profiles has not been reported in the available scientific literature. Further research would be needed to explore the feasibility and effectiveness of these approaches for this compound.

Advanced Research Methodologies and Computational Approaches Applied to Hanatoxin 1 Studies

Electrophysiological Techniques

Electrophysiological approaches are fundamental to understanding how Hanatoxin-1 affects the function of ion channels in real-time. These techniques allow for the direct measurement of ion channel activity and the precise characterization of toxin-induced modifications.

The functional effects of this compound on voltage-gated potassium (Kv) channels have been extensively characterized using two-electrode voltage clamp (TEVC) and patch-clamp techniques. researchgate.netbbk.ac.uk TEVC, particularly in the Xenopus oocyte expression system, has been a valuable tool for studying channels like drk1 and Kv2.1. researchgate.netnih.gov

In these experiments, channels are expressed in oocytes, and the membrane voltage is controlled while the resulting ionic currents are measured. researchgate.net Researchers have demonstrated that synthetic this compound binds to the drk1 K+ channel and shifts its activation to more depolarized voltages. researchgate.net This means a stronger electrical stimulus is required to open the channel in the presence of the toxin. researchgate.net For instance, at a concentration of 2.8 μM, synthetic this compound causes complete inhibition of currents at weak depolarizations but only partial inhibition at strong depolarizations. researchgate.net A key observation is that this compound does not block the pore of the channel; instead, it modifies the gating process. researchgate.netnih.gov This is evidenced by the fact that channels can still open with strong depolarization, and upon repolarization, they exhibit a significantly faster deactivation rate. researchgate.netnih.gov

Studies have shown that multiple this compound molecules can bind to a single potassium channel simultaneously. nih.gov The interaction is voltage-dependent, with the toxin binding tightly even at negative voltages where the channel is in its resting state. researchgate.net

Table 1: Functional Effects of this compound on Voltage-Gated Potassium Channels Measured by TEVC
ChannelThis compound ConcentrationObserved EffectReference
drk1 K+ channel2.8 µMShifts channel activation to more depolarized voltages. researchgate.net
drk1 K+ channel2.8 µMPronounced speeding of deactivation kinetics. researchgate.net
Kv2.1 channel500 nMEffective inhibition. nih.gov
Kv4.2 channel500 nMEffective inhibition. nih.gov

Gating currents are small electrical currents generated by the movement of the channel's voltage sensor within the membrane electric field. Measuring these currents provides direct insight into the conformational changes of the voltage-sensing domains (VSDs) that precede channel opening. Studies on this compound have utilized gating current measurements to understand how the toxin stabilizes the channel in a closed state. researchgate.net

Research has shown that this compound interacts with and stabilizes the resting conformation of the voltage-sensor paddle. researchgate.net Specifically, the toxin dramatically inhibits the gating currents of the Kv2.1 channel that are elicited by weak depolarizations. nih.gov This suggests that this compound's primary mechanism involves altering the initial transitions of the voltage sensor from its resting to its active state, thereby making it more difficult for the channel to open. nih.gov

Molecular Dynamics (MD) Simulations and Computational Docking Studies

Computational methods, including molecular dynamics (MD) simulations and molecular docking, have become indispensable for visualizing and understanding the interaction between this compound and its target channels at an atomic level. nih.govnih.gov These approaches complement experimental data by providing a structural basis for the observed functional effects.

Molecular docking and MD simulations have been employed to investigate the binding of this compound to the voltage sensor of channels like Kv2.1. nih.govdntb.gov.ua These studies predict how the toxin docks onto the S3b-S4a paddle of the voltage sensor. nih.govnih.gov

Simulations have identified two potential binding modes for the toxin on the resting state of the channel's voltage sensor. nih.gov The most plausible mode, which is consistent with mutagenesis data, involves this compound interacting with the S3b-S4a paddle from the direction of the S2 and S3 helices. nih.govnih.gov These simulations highlight the importance of specific residues in mediating the interaction. For example, key interactions are predicted between residues like Phe23 and Arg24 on this compound and Phe278 and Glu281 on the Kv2.1 voltage sensor. nih.gov Computational mutagenesis calculations further support these models by showing that mutating these channel residues can weaken the toxin's binding affinity by disrupting non-bonded interactions. nih.govnih.gov

Table 2: Predicted Key Residue Interactions in this compound-Kv2.1 Binding
This compound ResidueKv2.1 Voltage Sensor ResidueInteraction TypeReference
Phe23Phe278Non-polar nih.gov
Arg24Glu281Salt Bridge nih.gov

A critical aspect of this compound's action is its interaction with the lipid membrane. nih.gov MD simulations have been used to explore how the toxin partitions into the membrane to access its binding site on the channel's voltage sensor. nih.gov These simulations show that the hydrophobic patch of the toxin interacts with the core of the lipid bilayer, while its more polar regions remain associated with the lipid headgroups and surrounding water molecules. nih.gov

Once bound, the toxin is thought to hinder the necessary conformational changes of the voltage sensor that lead to channel opening. nih.gov Simulations comparing the toxin's interaction with the voltage sensor in its resting versus its open state reveal that the binding is less favorable when the sensor is in the open conformation. nih.govnih.gov This supports the hypothesis that this compound stabilizes the resting state of the channel, thereby increasing the energy required for activation. nih.gov Docking simulations suggest that upon binding, this compound can induce a significant movement of the channel's S3 segment towards the S4 segment, which could interfere with the S4 translocation required for gating. researchgate.netnih.gov

Spectroscopic Techniques (e.g., Circular Dichroism, Fluorescence) for Conformational Studies

Spectroscopic techniques provide valuable information about the secondary and tertiary structure of peptides like this compound, both in solution and when interacting with membranes. While the three-dimensional solution structure of this compound was determined using NMR spectroscopy doi.org, other spectroscopic methods have also been applied.

Fluorescence spectroscopy has been utilized to study the interaction of this compound with lipid vesicles. researchgate.net The toxin contains a tryptophan residue (Trp30) that acts as an intrinsic fluorescent probe. nih.gov When this compound partitions from an aqueous solution into a lipid environment, changes in the fluorescence emission spectrum of this tryptophan residue are observed. researchgate.net These changes can be used to quantify the toxin's affinity for the membrane. researchgate.net Acrylamide quenching experiments, where the decrease in fluorescence intensity is measured in the presence of a quenching agent, further confirm that the tryptophan residue becomes less accessible to the aqueous environment upon membrane binding, indicating its insertion into the lipid bilayer. researchgate.netnih.gov

While Circular Dichroism (CD) is a powerful technique for studying the secondary structure of proteins and peptides, specific studies applying CD to analyze the conformation of this compound are not prominently detailed in the available research literature. CD spectroscopy is widely used to monitor conformational changes in proteins, such as alterations in α-helix or β-sheet content, upon interaction with ligands or changes in their environment. bbk.ac.uknih.gov

Mutagenesis and Chimeric Channel Construction

Site-Directed Mutagenesis for Receptor Mapping

Site-directed mutagenesis has been a pivotal technique in elucidating the binding site of this compound on voltage-gated potassium (Kv) channels. By systematically replacing specific amino acid residues within the channel protein, researchers can identify key residues that are critical for the toxin's binding and modulatory effects. Studies have focused on the drk1 (Kv2.1) channel, a known target of this compound.

Alanine (B10760859) scanning mutagenesis, a method where residues are individually replaced by alanine, has been employed to probe the S3-S4 linker region of the drk1 channel. nih.gov This approach has successfully identified several residues that, when mutated, significantly alter the binding affinity of this compound. nih.govbohrium.com For instance, mutations at specific positions within the C-terminal end of the S3 helix and within the S4 helix have been shown to have a substantial impact on the equilibrium dissociation constant (Kd) for this compound binding. bohrium.com

Further investigations involving multiple substitutions at previously identified key positions have provided deeper insights into the nature of the interaction. For example, replacing hydrophobic residues such as isoleucine and phenylalanine, and an acidic residue like glutamic acid in the C-terminal part of the S3 helix with other amino acids, has been used to explore the specific chemical interactions between the toxin and the channel. semanticscholar.org These meticulous studies have revealed that only a few residues within the entire voltage-sensing domain (S1-S4) of the drk1 K+ channel have a pronounced effect on this compound binding affinity. nih.gov This suggests a highly specific and localized interaction site. The results from these mutagenesis studies strongly indicate that the this compound binding sites are located on the outer edges of the S3 and S4 segments, at a significant distance from the central pore axis of the channel. nih.govnih.gov

Table 1: Effect of Alanine-Scanning Mutagenesis in the S3-S4 Linker of drk1 on this compound Binding Affinity

Original Residue Position Mutant Residue Effect on this compound Binding
Isoleucine (I) 273 Alanine (A) Decreased binding affinity
Phenylalanine (F) 274 Alanine (A) Decreased binding affinity
Glutamic Acid (E) 277 Alanine (A) Decreased binding affinity

This table is interactive and can be sorted by clicking on the column headers.

Chimeric Constructs for Domain-Specific Interactions

To further delineate the specific domains of Kv channels responsible for this compound interaction, researchers have utilized chimeric channel constructs. This technique involves creating hybrid channels by swapping domains between different types of Kv channels that exhibit varying affinities for the toxin. A notable example is the construction of chimeras between the drk1 channel, which is sensitive to this compound, and the Shaker K+ channel, which is less sensitive.

By systematically exchanging regions such as the S1-S2, S3-S4, and S5-S6 linkers between these two channels, scientists have been able to pinpoint the S3-S4 linker as a crucial determinant for this compound sensitivity. bohrium.com When the S3-S4 linker from the drk1 channel was transferred to the Shaker channel, the resulting chimeric channel displayed a significantly increased affinity for this compound. bohrium.com Conversely, the transfer of other linkers, such as the S1-S2 and S5-S6 linkers, did not have a comparable effect on toxin binding. bohrium.com

These findings from chimeric channel studies corroborate the results from site-directed mutagenesis, collectively providing strong evidence that the voltage-sensing domain, and specifically the S3-S4 region, constitutes the primary binding site for this compound. doi.org The use of these constructs has been instrumental in narrowing down the interaction site and understanding how this toxin specifically targets the voltage-sensing machinery of the channel to modify its gating properties. doi.org Interestingly, the effects of this compound can differ depending on the channel context; while it inhibits the Kv2.1 channel, it can facilitate the opening of the Shaker Kv channel, highlighting that the precise structural details of the toxin-channel interface determine the functional outcome. nih.gov

Biophysical Methods for Membrane Interaction Analysis (e.g., Lamellar X-ray Diffraction)

While mutagenesis and chimeric studies have been invaluable in defining the protein-protein interaction sites, biophysical methods are crucial for understanding how this compound, a water-soluble peptide, interacts with the lipid membrane to access its binding site on the voltage sensor, which is thought to be embedded within the bilayer. nih.govresearchgate.net

Lamellar X-ray diffraction (LXD) is a powerful technique used to study the structure of stacked planar lipid bilayers, providing precise measurements of membrane thickness. nih.gov This method has been applied to investigate the effects of this compound on model membranes composed of a mixture of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) and 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPG). nih.gov

These LXD studies have demonstrated that this compound induces a concentration-dependent thinning of the phospholipid bilayer. nih.govresearchgate.net This finding is significant as it provides quantitative evidence of a direct interaction between the toxin and the lipid membrane. The perturbation of the membrane structure by this compound is a critical aspect of its mechanism of action, as it likely facilitates the toxin's ability to reach and modulate the voltage sensor of the Kv channel. nih.govresearchgate.net The ability to measure these subtle changes in membrane structure offers a novel approach to investigating the interactions between gating-modifier toxins and phospholipid bilayers, which is a crucial but often underexplored aspect of their function. nih.gov

Table 2: Summary of Lamellar X-ray Diffraction Findings on this compound Membrane Interaction

Membrane Composition This compound Concentration Observed Effect
POPC/DOPG Increasing Membrane thinning

This table is interactive and can be sorted by clicking on the column headers.

Future Directions and Research Gaps in Hanatoxin 1 Studies

Further Elucidation of Molecular Gating Modification Mechanisms at Atomic Resolution

Despite significant advancements, the precise molecular mechanisms by which Hanatoxin-1 modifies voltage-gated potassium channel gating at an atomic resolution remain an active area of research. This compound is known to bind to the voltage sensor (VS) of the Kv channel, specifically the S3b-S4a paddle, and interfere with conformational changes required for channel opening, essentially stabilizing the channel in a resting state, making it harder to open mdpi.comnih.gov. While molecular docking simulations and mutagenesis experiments have provided insights into the interaction sites, suggesting that a hydrophobic patch and surrounding charged residues are critical for binding researchgate.netmdpi.comrcsb.orgnih.gov, a high-resolution structure of this compound in complex with the voltage-sensing domain of mammalian Kv channels is still lacking researchgate.netnih.gov. Such a structure would provide unprecedented atomic-level details, clarifying the exact residues involved in the interaction, the conformational changes induced in the voltage sensor, and the subtle structural variations that lead to differential affinities for various Kv channels researchgate.netnih.govacs.org. Further studies using advanced cryo-electron microscopy or X-ray crystallography, coupled with molecular dynamics simulations, are essential to fully unravel these intricate mechanisms.

Discovery and Characterization of Novel this compound Variants or Related Peptides

This compound is a founding member of a family of spider toxins that modify voltage-sensor gating. Its amino acid sequence shows homology to other toxins like SGTx1 and grammotoxin, which exhibit similar gating-modification properties wikipedia.org. The discovery and characterization of novel this compound variants or related peptides from diverse venom sources, particularly from other tarantula species, represents a promising future direction. Such efforts could reveal peptides with improved selectivity, higher affinity for specific Kv channel subtypes (e.g., Kv2.1 or Kv4.2), or novel modes of gating modulation. These new peptides could serve as invaluable pharmacological tools for dissecting the physiological roles of different Kv channels in various tissues, beyond the known interactions with Kv2.1 and Kv4.2, and potentially identify interactions with other ion channels like α1A voltage-gated Ca2+ channels, which have also been shown to bind Hanatoxin wikipedia.org. The exploration of subtle structural variations on the interaction surface of related toxins could lead to the identification of peptides with distinct pharmacological profiles researchgate.netnih.govacs.org.

Table 1: Examples of this compound related gating-modifier toxins.

Toxin NameSourcePrimary Target Channels (Known)Mechanism Highlight
This compound (HaTx1)Grammostola roseaKv2.1, Kv4.2Gating modifier
Heteroscordratoxins (HmTx)African tarantulas (Heteroscodra maculata)Kv2.1, Kv4 channelsGating modifier
Stromatoxin-1 (ScTx1)African tarantulas (Stromatopelma calceata)Kv2.1, Kv2.2, Kv4 channelsGating modifier
SGTx1Stromatopelma calceatum griseipesKv channelsGating modifier
VSTx1Grammostola roseaKvAPGating modifier
HpTx2Spider venomKv4 channelsSelective Kv4 inhibitor
PaTxSpider venomKv4 channelsSelective Kv4 inhibitor
GsMTx-4Grammostola roseaMechanosensitive ion channels, TRPA1Activator of TRPA1 researchgate.net

Advancements in Synthetic Biology and Bioengineering for High-Throughput Production

The current yield of this compound when synthesized by fusion in E. coli bacteria is notably low (around 1%), which significantly limits its widespread pharmacological application and research wikipedia.org. Future directions should focus on advancing synthetic biology and bioengineering techniques to achieve high-throughput, cost-effective, and efficient production of this compound and its variants. This includes optimizing expression systems, exploring alternative hosts (e.g., yeast, insect cells, or cell-free systems), and developing novel protein folding and purification strategies. Improvements in gene synthesis and assembly technologies, coupled with high-throughput screening for optimal production conditions, are critical for overcoming current limitations and enabling large-scale research and potential therapeutic development capes.gov.brembopress.orgnih.gov. Robotic systems and open-source automation platforms are already enabling high-throughput biology experiments, including protein production optimization, which could be leveraged for this compound embopress.org.

Exploration of Additional Biological Targets and Physiological Roles

While this compound is well-known for its action on Kv2.1 and Kv4.2 channels, the full spectrum of its biological targets and physiological roles remains to be completely elucidated. Future research should investigate if this compound interacts with other ion channels or receptors that could contribute to its observed biological effects. For example, some spider venom peptides can target a wide range of ion channels, including voltage-gated sodium and calcium channels, as well as mechanosensitive channels researchgate.netmdpi.com. Exploring its effects on various cell types and in different physiological contexts, beyond neuronal function, could reveal novel applications. For instance, the specific blocker of Kv2.1, this compound, has been shown to reduce the proliferation of various cell lines, suggesting potential roles in cell cycle regulation or even cancer biology, areas that warrant further investigation frontiersin.org. Given the diversity of Kv channels and their involvement in processes like heart rate regulation, insulin (B600854) secretion, and muscle contraction, a broader exploration of this compound's interactions could uncover its relevance in a wider array of physiological and pathophysiological conditions wikipedia.orgfrontiersin.org.

Development of this compound-Derived Tools for Optogenetic or Chemogenetic Applications

The highly specific and potent action of this compound on voltage-gated potassium channels makes it an ideal candidate for developing advanced research tools, particularly in the fields of optogenetics and chemogenetics. By genetically fusing this compound or its active domains to light-sensitive (optogenetic) or chemically responsive (chemogenetic) proteins, researchers could create novel tools to precisely control neuronal excitability or other cellular processes in vivo with high spatial and temporal resolution nih.govista.ac.at. For instance, a this compound-derived module could be engineered to modulate Kv channel activity upon light exposure or the administration of a specific small molecule, enabling precise manipulation of membrane potential and cellular firing patterns. This would significantly enhance the ability to interrogate neural circuits, study cellular signaling, and potentially develop new therapeutic strategies for neurological disorders. Current research in chemo-optogenetic tool development is focused on overcoming limitations such as small light-induced currents and limited deep-tissue manipulation, areas where this compound derived tools could offer advantages due to their high potency nih.gov.

Q & A

Q. What experimental methodologies are essential for characterizing HANATOXIN-1's interaction with voltage-gated potassium channels?

To study this compound's mechanism, use electrophysiological techniques (e.g., patch-clamp) to measure ion channel inhibition kinetics. Combine this with mutagenesis to identify toxin-binding residues and structural analysis (NMR or cryo-EM) to map interaction sites. Ensure protocols are replicable by detailing equipment specifications, buffer conditions, and toxin concentrations .

Q. How should researchers design assays to evaluate this compound's selectivity across potassium channel subtypes?

Employ heterologous expression systems (e.g., Xenopus oocytes or HEK cells) expressing distinct Kv subtypes. Use dose-response assays to calculate IC50 values for each subtype. Validate selectivity by comparing results across at least three independent trials and include negative controls (e.g., toxin-free conditions) to rule off-target effects .

Q. What are the standard protocols for ensuring reproducibility in this compound purification and characterization?

Follow chromatography-based purification (e.g., HPLC or FPLC) with quality checks via SDS-PAGE and mass spectrometry. Document purification parameters (column type, gradient conditions) and storage buffers. Publish raw data (e.g., chromatograms, spectra) in supplementary materials to enable replication .

What are the key considerations when formulating a research question on this compound's structure-function relationships?

Apply the FINER criteria : Ensure the question is Feasible (e.g., access to synthetic toxin analogs), Interesting (addresses gaps in toxin-channel dynamics), Novel (explores underexamined Kv subtypes), Ethical (follows biosafety guidelines), and Relevant (impacts neuropharmacology). Avoid overly broad questions by narrowing focus to specific residues or functional domains .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported data on this compound's binding kinetics under varying pH conditions?

Conduct a systematic review of existing studies to identify methodological discrepancies (e.g., buffer composition, temperature). Replicate experiments under standardized conditions and perform meta-analysis to quantify variability. Use Bayesian statistics to assess confidence intervals and validate findings through orthogonal methods (e.g., surface plasmon resonance) .

Q. What strategies are effective in integrating multi-omics data to elucidate this compound's broader biological impacts?

Combine transcriptomics (RNA-seq of toxin-treated cells) and proteomics (mass spectrometry) to identify downstream signaling pathways. Use network pharmacology tools (e.g., STRING, Cytoscape) to map toxin-channel interactomes. Validate hypotheses with functional assays (e.g., calcium imaging) and cross-reference databases like UniProt for protein annotations .

Q. How can computational frameworks improve predictions of this compound's interactions with non-canonical targets?

Apply molecular dynamics simulations to model toxin docking with potential targets (e.g., TRP channels). Validate predictions using machine learning algorithms trained on toxin-ion channel interaction datasets. Prioritize targets with high docking scores for experimental validation via electrophysiology .

Q. What experimental controls are critical for validating this compound's effects in in vivo models?

Include sham-operated controls , toxin vehicle controls (e.g., saline), and positive controls (e.g., known Kv inhibitors). Use blinded protocols for data collection and analysis to reduce bias. Report animal strain, dosing regimens, and environmental conditions (e.g., circadian timing) to enhance cross-study comparability .

Q. How can researchers address reproducibility challenges in this compound studies across laboratories?

Adopt standardized toxin aliquoting (e.g., lyophilized batches with certificates of analysis) and share protocols via platforms like Protocols.io . Perform inter-laboratory validation through collaborative studies, with centralized data repositories for raw results. Use power analysis during experimental design to ensure adequate sample sizes .

Q. What analytical methods are recommended for detecting this compound's post-translational modifications in venom samples?

Use tandem mass spectrometry (LC-MS/MS) with collision-induced dissociation to identify modifications (e.g., disulfide bond variations). Compare results against synthetic toxin standards and validate findings with Edman degradation or enzymatic digestion. Report mass accuracy thresholds and fragmentation patterns in detail .

Guidance for Data Presentation and Analysis

  • Tables/Figures : Limit to essential data (e.g., dose-response curves, structural models) and include error bars for biological replicates. Place raw datasets in appendices .
  • Statistical Reporting : Specify tests used (e.g., ANOVA, t-test), p-value thresholds, and software (e.g., GraphPad Prism, R). Address outliers via predefined exclusion criteria .
  • Language : Avoid jargon; define technical terms (e.g., "gating modifier") upon first use. Maintain consistent terminology for ion channel nomenclature (e.g., Kv1.3 vs. KCNA3) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.